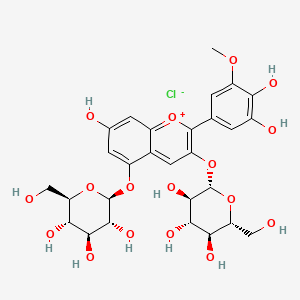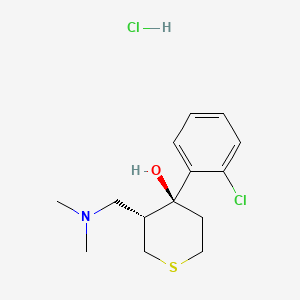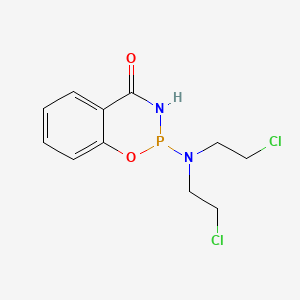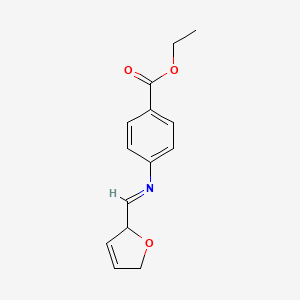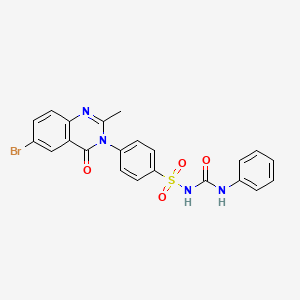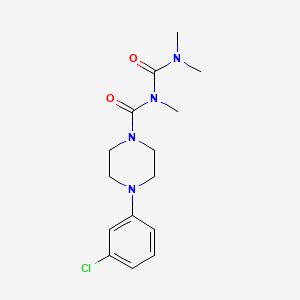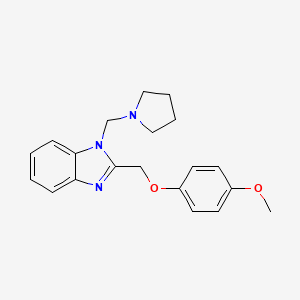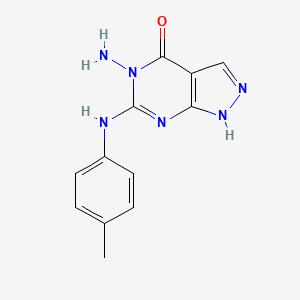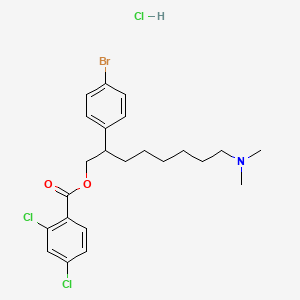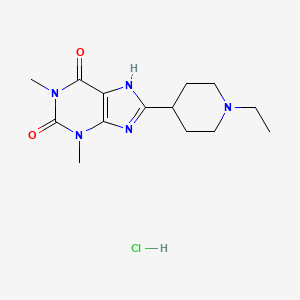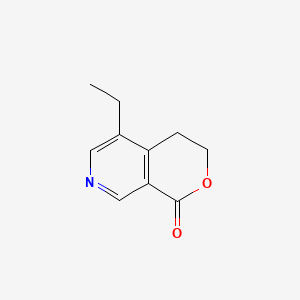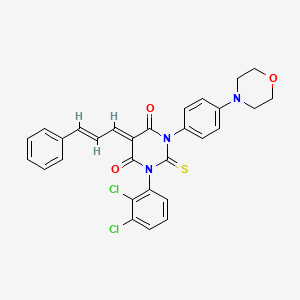
1-(2,3-Dichlorophenyl)-3-(4-morpholinophenyl)-5-(3-phenyl-2-propenylidene)thiobarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)-3-(4-morpholinophenyl)-5-(3-phenyl-2-propenylidene)thiobarbituric acid is a complex organic compound that belongs to the class of thiobarbituric acids. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-3-(4-morpholinophenyl)-5-(3-phenyl-2-propenylidene)thiobarbituric acid typically involves multi-step organic reactions. The process may include:
Step 1: Formation of the thiobarbituric acid core through the reaction of thiourea with malonic acid derivatives.
Step 2: Introduction of the 2,3-dichlorophenyl group via electrophilic substitution.
Step 3: Coupling with 4-morpholinophenyl and 3-phenyl-2-propenylidene groups through condensation reactions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)-3-(4-morpholinophenyl)-5-(3-phenyl-2-propenylidene)thiobarbituric acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents like sodium borohydride.
Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-3-(4-morpholinophenyl)-5-(3-phenyl-2-propenylidene)thiobarbituric acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to altered cellular responses.
Pathways: Interference with signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiobarbituric Acid Derivatives: Compounds with similar core structures but different substituents.
Barbiturates: Compounds with a barbituric acid core, used as sedatives and anesthetics.
Phenylpropenylidene Derivatives: Compounds with similar side chains, used in various chemical applications.
Uniqueness
1-(2,3-Dichlorophenyl)-3-(4-morpholinophenyl)-5-(3-phenyl-2-propenylidene)thiobarbituric acid is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
121608-27-3 |
|---|---|
Molecular Formula |
C29H23Cl2N3O3S |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
(5Z)-1-(2,3-dichlorophenyl)-3-(4-morpholin-4-ylphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C29H23Cl2N3O3S/c30-24-10-5-11-25(26(24)31)34-28(36)23(9-4-8-20-6-2-1-3-7-20)27(35)33(29(34)38)22-14-12-21(13-15-22)32-16-18-37-19-17-32/h1-15H,16-19H2/b8-4+,23-9- |
InChI Key |
OQKXUUCODMVXSM-NFSKYBQSSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)/C(=C/C=C/C4=CC=CC=C4)/C(=O)N(C3=S)C5=C(C(=CC=C5)Cl)Cl |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC=CC4=CC=CC=C4)C(=O)N(C3=S)C5=C(C(=CC=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


